molecular formula C24H27N5O2S B11491226 2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(2-oxopyrrolidin-1-yl)benzyl]acetamide

Cat. No.: B11491226
M. Wt: 449.6 g/mol
InChI Key: GCOHKKIWUKJLLS-UHFFFAOYSA-N
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Description

2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE involves several steps The starting materials typically include ethyl, methylphenyl, and triazole derivativesReaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The sulfanyl and acetamide groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 2-{[4-ETHYL-5-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}ACETAMIDE include other triazole derivatives such as:

  • Itraconazole
  • Fluconazole
  • Voriconazole
  • Ravuconazole

These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C24H27N5O2S/c1-3-28-23(19-10-6-17(2)7-11-19)26-27-24(28)32-16-21(30)25-15-18-8-12-20(13-9-18)29-14-4-5-22(29)31/h6-13H,3-5,14-16H2,1-2H3,(H,25,30)

InChI Key

GCOHKKIWUKJLLS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)N3CCCC3=O)C4=CC=C(C=C4)C

Origin of Product

United States

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